molecular formula C16H30Cl2 B14302843 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene CAS No. 112916-35-5

2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene

Cat. No.: B14302843
CAS No.: 112916-35-5
M. Wt: 293.3 g/mol
InChI Key: IITDIXNAROSHPP-UHFFFAOYSA-N
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Description

2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is an organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a decene backbone. This compound is part of a broader class of halogenated hydrocarbons, which are known for their diverse applications in various fields, including industrial chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene typically involves the chlorination of a suitable precursor. One common method is the chlorination of a decene derivative under controlled conditions to introduce chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the precursor and chlorine gas are fed into a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction Reactions: Reduction can be used to remove chlorine atoms and introduce hydrogen atoms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation can produce alcohols, ketones, or carboxylic acids.

Scientific Research Applications

2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorotoluene
  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2,4-Dichloroacetophenone

Uniqueness

Compared to similar compounds, 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and stability.

Properties

CAS No.

112916-35-5

Molecular Formula

C16H30Cl2

Molecular Weight

293.3 g/mol

IUPAC Name

2,9-dichloro-2,4,4,7,7,9-hexamethyldec-5-ene

InChI

InChI=1S/C16H30Cl2/c1-13(2,11-15(5,6)17)9-10-14(3,4)12-16(7,8)18/h9-10H,11-12H2,1-8H3

InChI Key

IITDIXNAROSHPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)Cl)C=CC(C)(C)CC(C)(C)Cl

Origin of Product

United States

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